
Tert-butyl methyl(4-oxocyclohexyl)carbamate
Übersicht
Beschreibung
Tert-butyl methyl(4-oxocyclohexyl)carbamate (TBMC) is an organic compound belonging to the carbamate family. It is primarily used as a reagent in organic synthesis, and is also used in scientific research applications. TBMC is a colorless liquid with a boiling point of 179-180°C and a melting point of -23°C. It is soluble in water, ethanol, and other organic solvents. TBMC is a relatively new compound, and is being used in a variety of applications in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukt
Diese Verbindung dient als Zwischenprodukt in organischen Syntheseprozessen. Sie ist besonders nützlich beim Aufbau komplexer Moleküle aufgrund ihrer Schutzgruppe, die unter milden Bedingungen entfernt werden kann .
Pharmazeutisches Zwischenprodukt
In der pharmazeutischen Industrie wird es als Zwischenprodukt verwendet. Seine Rolle ist entscheidend bei der Entwicklung und Herstellung verschiedener Medikamente, wo es an der Synthese von pharmazeutisch wirksamen Stoffen beteiligt sein kann .
Palladium-katalysierte Synthese
Tert-butyl methyl(4-oxocyclohexyl)carbamate: wird in palladiumkatalysierten Reaktionen zur Synthese von N-Boc-geschützten Anilinen eingesetzt. Dies ist ein wichtiger Schritt bei der Herstellung von Verbindungen, die in der medizinischen Chemie von Bedeutung sind .
Synthese von Tetrasubstituierten Pyrrolen
Die Verbindung wird zur Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind. Diese Pyrrole haben potenzielle Anwendungen bei der Herstellung pharmakologisch aktiver Moleküle .
Rechnerische Chemie
Es findet Anwendungen in der rechnerischen Chemie, wo Programme wie Amber, GROMACS und Avogadro es verwenden, um Simulationsvisualisierungen zu erstellen. Diese Simulationen können das molekulare Verhalten vorhersagen, was für die Wirkstoffentwicklung und die Materialwissenschaft von entscheidender Bedeutung ist .
Molekülmodellierung
Im Zusammenhang mit der rechnerischen Chemie wird diese Verbindung in der Molekülmodellierung verwendet, um Interaktionen auf molekularer Ebene zu verstehen und vorherzusagen. Tools wie Pymol, Chimera, Blender und VMD visualisieren diese Interaktionen und unterstützen die Forschung und Lehre .
Chemieunterricht
Im Bildungsbereich kann This compound verwendet werden, um verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren. Es hilft beim Vermitteln der praktischen Aspekte der Chemie an Studenten .
Forschung und Entwicklung
Schließlich wird es in F&E-Laboren umfassend für die Entwicklung neuer Synthesemethoden und die Erforschung der Reaktivität verschiedener chemischer Spezies eingesetzt. Seine Vielseitigkeit macht es zu einem wertvollen Gut in der experimentellen Chemie .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGILZSPQRPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647484 | |
| Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400899-84-5 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400899-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
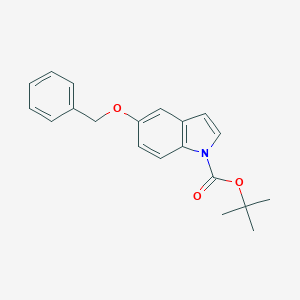
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

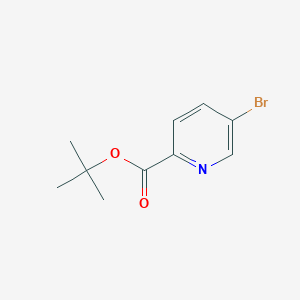
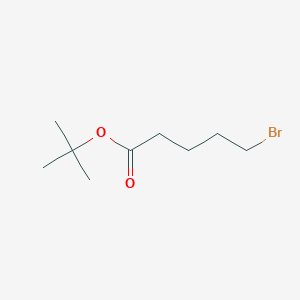


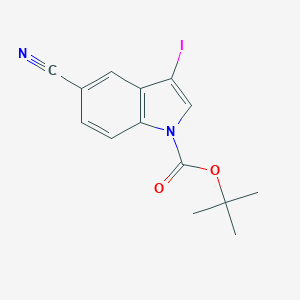
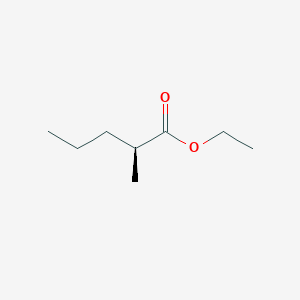
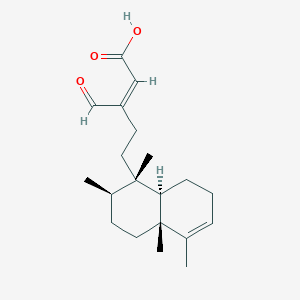
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
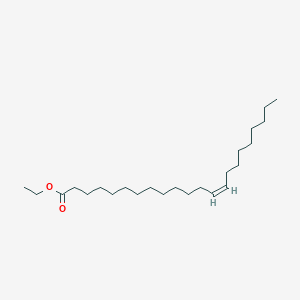
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
